molecular formula C18H13N5O2 B2766735 N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide CAS No. 69722-21-0

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide

Cat. No.: B2766735
CAS No.: 69722-21-0
M. Wt: 331.335
InChI Key: PZGHWUOWYRLLLS-UHFFFAOYSA-N
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Description

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is fused with a benzamide moiety, making it a unique scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a suitable halogenated pyrazolo[3,4-d]pyrimidine intermediate.

    Formation of the Benzamide Moiety: The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine derivative with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated derivatives of the phenyl ring.

    Reduction: Alcohols or amines derived from the reduction of carbonyl groups.

    Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrazolo[3,4-d]pyrimidine ring.

    Benzamide Derivatives: Compounds that feature a benzamide moiety but with different heterocyclic cores.

Uniqueness

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidine core and the benzamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2/c24-17(13-7-3-1-4-8-13)21-22-12-19-16-15(18(22)25)11-20-23(16)14-9-5-2-6-10-14/h1-12H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGHWUOWYRLLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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